molecular formula C26H28O10 B1260620 gliocladinin B

gliocladinin B

Cat. No.: B1260620
M. Wt: 500.5 g/mol
InChI Key: CCJNSMAVIQYGNV-WZANBAKGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliocladinin B is a secondary metabolite isolated from fungal species. Compounds of this class are frequently investigated for their diverse biological activities, which can include cytotoxic, antimicrobial, and enzyme-inhibitory effects, making them valuable leads in pharmaceutical and agrochemical research . Natural products from fungi, such as those from the genera Chaetomium and Trichoderma , are a significant source of novel chemical structures with potential therapeutic applications . The structural diversity of fungal metabolites, including terpenes, polyketides, and alkaloids, provides a rich resource for exploring new mechanisms of action and developing research tools . Researchers can utilize this compound for various in vitro studies to probe its specific biological targets and activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H28O10

Molecular Weight

500.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-3,6-bis(4-methoxyphenyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H28O10/c1-33-15-7-3-13(4-8-15)17-11-18(28)20(14-5-9-16(34-2)10-6-14)22(30)25(17)36-26-24(32)23(31)21(29)19(12-27)35-26/h3-11,19,21,23-24,26-32H,12H2,1-2H3/t19-,21-,23+,24-,26+/m1/s1

InChI Key

CCJNSMAVIQYGNV-WZANBAKGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O

Synonyms

gliocladinin B

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Gliocladinin B has demonstrated significant antimicrobial properties against various pathogens. In a study evaluating p-terphenyl derivatives, this compound exhibited modest antimicrobial activity against Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent, particularly in combating resistant bacterial strains .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus25
Micrococcus luteus20

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several human tumor cell lines. Studies have shown that this compound can inhibit the growth of HeLa (cervical cancer) and HCT116 (colon cancer) cells. The observed IC50 values suggest that this compound possesses significant potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Reference
HeLa15
HCT11612

Potential Therapeutic Applications

Recent research highlights the potential therapeutic applications of this compound in drug development. Its ability to selectively inhibit certain biosynthetic pathways, particularly pyrimidine biosynthesis, positions it as a candidate for further investigation in the treatment of various diseases, including cancer and infectious diseases .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study on Ocular Infection : A report described an ocular infection caused by Gliocladium species, where topical treatment with voriconazole was administered. Although not directly involving this compound, it emphasizes the clinical relevance of Gliocladium species in medical applications .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in tumor cells, suggesting its role in cancer therapy. Further research is needed to elucidate the mechanisms behind its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare gliocladinin D with structurally and functionally analogous compounds from fungal sources:

Compound Source Molecular Formula Key Structural Features Bioactivity Reference
Gliocladinin D Trichoderma reesei C₂₈H₃₂O₁₁ Terphenyl core + glycoside Not explicitly reported; structural focus
Gliocladinin C Chaetomium subaffin Not provided Terphenyl glycoside with polyketide derivatives Inhibits Hep-2 and HepG-2 tumor cell lines
Chaetominin A Chaetomium subaffin Not provided Furano-polyene derivative Antitumor activity (Hep-2 and HepG-2)
Atroviridetide Trichoderma atroviride G20-12 Not provided Pyrrolidine-carboxylate derivatives Not explicitly reported
Pachybasin Trichoderma reesei C₁₅H₁₀O₄ Chromone derivative Moderate Topo I inhibitory activity

Key Comparisons:

Structural Diversity: Gliocladinin D and C share a terphenyl glycoside backbone but differ in glycosylation patterns and side-chain modifications. Gliocladinin D’s glycoside moiety is distinct, while gliocladinin C incorporates polyketide-derived furano-polyenes . Chaetominin A diverges entirely as a furano-polyene, lacking the terphenyl core .

Bioactivity: Gliocladinin C and chaetominin A demonstrate direct antitumor effects, whereas gliocladinin D’s bioactivity remains uncharacterized . Pachybasin (a chromone derivative from the same T.

Biosynthetic Pathways: Terphenyl glycosides like gliocladinin D are likely derived from polyketide synthase (PKS) pathways, common in marine fungi . In contrast, chaetominins arise from hybrid PKS-NRPS (non-ribosomal peptide synthetase) systems .

Ecological Role: Terphenyl glycosides in Trichoderma and Chaetomium species may serve as chemical defenses against marine competitors or pathogens, a trait less pronounced in non-marine analogs .

Preparation Methods

Natural Occurrence and Initial Isolation

Gliocladinin B was first identified as a secondary metabolite in fungal species, particularly Chaetomium subaffine and Aspergillus candidus. Early isolation methods involved extraction from fungal mycelia using methanol or ethyl acetate, followed by chromatographic purification (e.g., silica gel column chromatography and HPLC). While these methods provided milligram quantities, structural complexity and low yields necessitated the development of synthetic routes.

First-Generation Total Synthesis of (+)-Gliocladinin B

The inaugural enantioselective synthesis of (+)-gliocladinin B (Fig. 1) was achieved through a 14-step sequence, establishing its absolute configuration and enabling multigram-scale production.

Retrosynthetic Strategy

The synthesis hinged on constructing the C3-(3′-indolyl)hexahydropyrroloindole core via a Friedel-Crafts indolylation. Key intermediates included:

  • Hexacyclic diketopiperazine (13) : Served as the foundation for dihydroxylation and thiolation.
  • 12-Deoxybionectin A (11) : A biosynthetic precursor hypothesized to undergo stereoselective bis-thiomethylation.

Key Synthetic Steps

Step 1: Friedel-Crafts Indolylation

Treatment of C3-bromopyrrolidinoindoline with indole in the presence of BF3·OEt2 induced regioselective C3–C3′ bond formation (82% yield). This step established the indole-pyrrolidinoindoline framework critical for subsequent functionalization.

Step 2: Dihydroxylation

Epoxidation of diketopiperazine 13 using VO(acac)2 and tert-butyl hydroperoxide (TBHP), followed by acid-catalyzed ring-opening, yielded diol 20 with >10:1 diastereoselectivity. This intermediate proved pivotal for late-stage thiolation.

Step 3: Thiolation and Sulfenylation

Diol 20 underwent thiohemiaminal formation via trifluoroacetic acid (TFA) and H2S, followed by isobutyryl chloride-mediated sulfenylation to furnish thioisobutyrate 23 (82% yield over two steps). Subsequent oxidation and cyclization generated the epidisulfide bridge.

Step 4: Deprotection and Finalization

Photolytic removal of the N1-benzenesulfonyl group under UV light (350 nm) afforded (+)-gliocladinin B in 68% yield. The route achieved an overall yield of 10% over nine steps.

Second-Generation Synthesis: Streamlined Approach

To improve efficiency, a revised protocol leveraged sodium thiomethoxide for direct bis(thiomethyl)ether formation (Fig. 2).

Optimized Thiolation

Treatment of diol 20 with NaSMe and TFA in nitromethane produced bis(thiomethyl)ether 27 with 7:1 diastereoselectivity (77% yield). This bypassed multiple oxidation steps, reducing the total synthesis to seven steps.

Comparative Analysis

Parameter First-Generation Second-Generation
Total Steps 14 7
Overall Yield 10% 22%
Key Diastereoselectivity >10:1 7:1
Scalability Multigram Multigram

Biosynthetic Considerations

This compound is hypothesized to derive from 12-deoxybionectin A (11 ), a bridged epidithiodiketopiperazine. In vivo, oxidative dimerization of tryptophan derivatives likely generates the pyrrolidinoindoline core, followed by enzymatic thiolation and glycosylation.

Structural Characterization

Post-synthesis validation employed:

  • NMR Spectroscopy : 1H and 13C NMR confirmed substitution patterns at C4 and C4″.
  • Optical Rotation : [α]D25 = +126 (c 0.08, MeOH), matching natural isolates.
  • X-ray Crystallography : Resolved the S configuration of the 3-acetoxybutyryl moiety.

Q & A

Q. What novel synthetic biology approaches could enhance this compound yield in heterologous hosts?

  • Methodological Answer : Engineer Saccharomyces cerevisiae or Aspergillus nidulans with fungal terpene synthases and cytochrome P450 enzymes. Optimize fermentation conditions using response surface methodology (RSM). Monitor titers via LC-MS and compare to native fungal production .

Q. How can machine learning improve the prediction of this compound’s ecological roles in fungal symbiosis?

  • Methodological Answer : Train algorithms on omics datasets (e.g., metatranscriptomics of sponge-microbe interactions) to identify co-expressed genes. Validate predictions via gene co-expression networks (e.g., WGCNA) and ecological niche modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gliocladinin B
Reactant of Route 2
gliocladinin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.